4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the intermediate compound with 4-(propan-2-yloxy)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyran and benzoate structures.
Substitution: Nucleophilic substitution reactions can take place at various positions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Alcohols or amines may be produced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Coatings: Used in the formulation of advanced coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites, inhibiting enzyme activity, while the benzoate ester can enhance cell permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate
Uniqueness
The presence of the 4-(propan-2-yloxy)benzoate ester makes this compound unique, providing it with distinct chemical and physical properties compared to its analogs. This ester group can influence the compound’s solubility, reactivity, and biological activity.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-13(2)26-15-6-4-14(5-7-15)19(24)27-18-11-25-16(10-17(18)23)12-28-20-21-8-3-9-22-20/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJOIFIMOKAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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